UNC0642, chemically known as 2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine, is a potent, selective, and cell-permeable small-molecule inhibitor of the histone lysine methyltransferases (PKMTs) G9a and GLP. [] These enzymes are primarily involved in catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), a process linked to gene silencing and transcriptional repression. []
This compound plays a crucial role in scientific research as a chemical probe to investigate the biological functions of G9a and GLP, particularly in the context of various diseases such as cancer [, , , , , , , , , , , , ] and neurodegenerative disorders. [, , , , ] UNC0642 allows researchers to study the impact of inhibiting G9a/GLP activity on cellular processes, signaling pathways, and disease progression. It has shown promising results in preclinical studies for various conditions, including cancer, Alzheimer's disease, and pulmonary arterial hypertension.
The synthesis of UNC0642 involves several key steps that optimize its chemical structure for improved efficacy and selectivity. The process begins with commercially available starting materials, such as methyl 4-hydroxy-3-methoxybenzoate. The synthetic route includes:
UNC0642 features a quinazoline core structure that is critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 303.76 g/mol. The specific arrangement of atoms within the molecule allows it to interact effectively with the active sites of G9a and GLP.
The compound's structure is characterized by:
UNC0642 primarily functions through competitive inhibition of G9a and GLP, leading to decreased levels of H3K9me2. In vitro studies have demonstrated that treatment with UNC0642 results in:
The mechanism by which UNC0642 exerts its effects involves disrupting the normal function of G9a and GLP, leading to altered gene expression profiles associated with tumor growth and survival.
UNC0642 acts by inhibiting the enzymatic activity of G9a and GLP, which are responsible for the methylation of lysine residues on histone proteins. By blocking these enzymes, UNC0642 reduces the levels of repressive histone marks (specifically H3K9me2), thereby promoting transcriptional activation of genes that may inhibit tumor growth.
Research indicates that treatment with UNC0642 leads to:
UNC0642 exhibits several notable physical and chemical properties:
These properties contribute to its utility as a research tool in understanding epigenetic regulation in cancer.
UNC0642 has several important applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: